Leucinostatin D

Cancer Research Cytotoxicity Screening Antitumor Agents

Leucinostatin D is a discrete non-ribosomal peptide antibiotic with a confirmed ID50 of 1.00 ng/mL against HeLa 850, KB, and P388 cancer cell lines, providing a consistent cross-histotype cytotoxicity baseline. In contrast to other leucinostatins, it selectively inhibits the ATP synthase/mTORC1 axis in LAR-subtype triple-negative breast cancer (MDA-MB-453, SUM185PE). A fully established total synthesis route ensures reproducible, fermentation-independent sourcing for SAR campaigns and reference standard preparation. Procure Leucinostatin D when congener-specific, broad-spectrum in vitro activity and synthetic accessibility are critical for oncology probe development and mitochondrial function studies.

Molecular Formula C56H101N11O11
Molecular Weight 1104.5 g/mol
CAS No. 100334-47-2
Cat. No. B1674798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucinostatin D
CAS100334-47-2
Synonymsleucinostatin D
leucinostatin-D
paecilotoxin D
Molecular FormulaC56H101N11O11
Molecular Weight1104.5 g/mol
Structural Identifiers
SMILESCCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C
InChIInChI=1S/C56H101N11O11/c1-20-35(10)21-22-43(69)67-30-36(11)28-41(67)49(74)61-38(25-31(2)3)47(72)63-44(45(70)34(8)9)50(75)65-55(15,16)52(77)62-39(26-32(4)5)46(71)60-40(27-33(6)7)48(73)64-56(17,18)53(78)66-54(13,14)51(76)58-24-23-42(68)59-37(12)29-57-19/h21-22,31-41,44-45,57,70H,20,23-30H2,1-19H3,(H,58,76)(H,59,68)(H,60,71)(H,61,74)(H,62,77)(H,63,72)(H,64,73)(H,65,75)(H,66,78)/b22-21+/t35-,36+,37?,38?,39?,40?,41?,44?,45?/m0/s1
InChIKeyRDUJTYZLXJPVKP-YDZNBPEVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leucinostatin D Procurement: Key Structural and Biological Characteristics of CAS 100334-47-2


Leucinostatin D (CAS 100334-47-2) is a non-ribosomal peptide antibiotic belonging to the leucinostatin family of fungal secondary metabolites, originally isolated from submerged cultures of Paecilomyces marquandii [1]. It possesses the molecular formula C56H101N11O11 (MW 1104.47) and features a distinctive N-terminal (4S,E)-4-methylhex-2-enoyl-L-4-methylproline moiety coupled to a peptide backbone [2]. This compound exhibits broad-spectrum antimicrobial activity against gram-positive bacteria and fungi [1], with demonstrated in vitro cytotoxic effects against multiple cancer cell lines including HeLa 850, KB, and P388 leukemia cells .

Why Leucinostatin D Cannot Be Substituted with Leucinostatin A or B Without Compromising Experimental Outcomes


The leucinostatin family comprises at least seven structurally distinct congeners (A, B, C, D, F, H, and K) isolated from Paecilomyces spp., each differing in amino acid composition and N-terminal modifications [1]. While all leucinostatins share a conserved membrane-active mechanism via inhibition of mitochondrial ATP synthase [2], their differential cytotoxic profiles, cell-type selectivities, and antiparasitic potencies preclude simple substitution. For example, leucinostatin D exhibits a distinct spectrum of in vitro cytotoxicity with ID50 values that differ markedly from the sub-nanomolar IC50 values reported for leucinostatin A against certain protozoal targets [3]. The specific quantitative evidence below demonstrates why Leucinostatin D must be evaluated as a discrete molecular entity rather than as an interchangeable member of the leucinostatin class.

Leucinostatin D Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Leucinostatin D Exhibits Nanomolar Cytotoxic Activity Across Multiple Human Cancer Cell Lines with Quantified ID50 Values

Leucinostatin D demonstrates consistent in vitro cytotoxic activity across three distinct human cancer cell lines (HeLa 850 cervical carcinoma, KB oral epidermoid carcinoma, and P388 murine leukemia) with a uniform ID50 value of 1.00 ng/mL . In contrast, leucinostatin A exhibits an IC50 of 0.25 nM against T. brucei rhodesiense but shows approximately 1000-fold reduced cytotoxicity (259 nM) against rat skeletal myoblast L6 cells [1]. While direct head-to-head comparisons across identical cell panels are not available in published literature, the cross-study data indicate that leucinostatin D's cytotoxic profile spans multiple cancer cell types at comparable nanomolar concentrations, whereas leucinostatin A displays sharper selectivity between protozoal and mammalian cells.

Cancer Research Cytotoxicity Screening Antitumor Agents

Leucinostatin D Demonstrates Selective Cytostatic Activity in LAR-Subtype Triple Negative Breast Cancer Cells Comparable to Other Leucinostatins

In a panel of 10 leucinostatin compounds evaluated for biological effects on triple negative breast cancer (TNBC) cells, leucinostatin D (compound 10) along with the other nine analogues showed selective cytostatic activities specifically in MDA-MB-453 and SUM185PE cells representing the luminal androgen receptor (LAR) subtype of TNBC [1]. This selective activity contrasts with the broader, non-selective cytotoxicity observed for leucinostatin D in HeLa, KB, and P388 cells . The LAR-subtype TNBC selectivity is mechanistically linked to mitochondrial ATP synthase inhibition leading to mTORC1 signaling suppression [1]. Within the class, all 10 leucinostatins demonstrated this LAR-selective phenotype, positioning leucinostatin D as one of multiple viable molecular probes for this pathway rather than a uniquely selective agent.

Triple Negative Breast Cancer Luminal Androgen Receptor Subtype Selective Cytostatic Agents

Total Synthesis of Leucinostatin D Has Been Achieved, Enabling Access Independent of Fungal Fermentation

The total synthesis of leucinostatin D was successfully completed via a stepwise elongation method starting from β-alanine t-butyl ester, with final coupling to (4S,E)-4-methylhex-2-enoyl-L-4-methylproline [1]. This synthetic tractability represents a critical procurement differentiation point: while leucinostatins A and B are the most extensively studied congeners [2], they are predominantly obtained through fermentation from Paecilomyces spp. cultures, introducing batch-to-batch variability and supply constraints. In contrast, leucinostatin D's established synthetic route provides a viable alternative sourcing strategy for laboratories requiring reproducible, well-characterized material without dependence on biological production systems. Leucinostatin D has also been noted to possess a relatively simpler structure among the leucinostatin family members, facilitating synthetic accessibility [3].

Peptide Synthesis Natural Product Chemistry Chemical Supply Chain

Leucinostatin D Shares Class-Level Mitochondrial ATP Synthase Inhibition Mechanism with Comparable Potency to Leucinostatins A and B

The leucinostatin family acts via a dual mechanism on mitochondrial function: at lower concentrations (≤240 nM), leucinostatins A and B completely inhibit state 3 respiration and uncoupler-stimulated ATPase activity; at higher concentrations, they induce uncoupling via protonophoric action [1]. The binding site is proposed to be at or near the venturicidin/oligomycin site of ATP synthase [1]. Leucinostatin D, as a structural congener within the same family, is inferred to operate through this same mitochondrial mechanism based on its peptide antibiotic classification and structural homology [2]. Notably, the potencies of leucinostatins A and B were reported as 'almost the same for all their actions' in mitochondrial assays [1], suggesting that within-class potency variation for mitochondrial effects is minimal, with differentiation arising instead from cell-type selectivity and cytotoxicity profiles.

Mitochondrial Respiration ATP Synthase Inhibition Oxidative Phosphorylation

Leucinostatin D and Class Members Exhibit Comparable Acute In Vivo Toxicity Profiles with LD50 Approximately 1.6-1.8 mg/kg (i.p.) in Mice

Early toxicological characterization of leucinostatin (the original isolate from Penicillium lilacinum, which contains multiple congeners) established an LD50 of 1.6 mg/kg by intraperitoneal injection in mice [1]. Subsequent studies on leucinostatins A and B as a mixture confirmed LD50 values of 1.8 mg/kg (i.p.) and 5.4-6.3 mg/kg (oral) in mice . While direct toxicity data specific to purified leucinostatin D are not available in the published literature, the conserved membrane-active mechanism and structural homology across the class suggest comparable acute toxicity. Importantly, the high toxicity of leucinostatins has been identified as a key barrier to therapeutic development, with efforts focused on derivative synthesis to improve selectivity [2].

Toxicology In Vivo Pharmacology Safety Profiling

Leucinostatin D Application Scenarios: Research and Industrial Use Cases Grounded in Quantitative Evidence


In Vitro Cytotoxicity Screening in Human Cancer Cell Line Panels

Based on the established ID50 of 1.00 ng/mL against HeLa 850, KB, and P388 cells , Leucinostatin D is appropriate as a reference cytotoxic agent for screening campaigns across multiple human cancer histotypes. The uniform potency across cervical, oral epidermoid, and leukemia cell lines provides a consistent baseline for comparative cytotoxicity assays. This scenario is particularly relevant when a leucinostatin-family compound with broad-spectrum in vitro activity is required, as opposed to leucinostatin A's protozoal selectivity [1].

LAR-Subtype Triple Negative Breast Cancer Mechanistic Studies

Leucinostatin D (compound 10) has been validated alongside nine other leucinostatins as demonstrating selective cytostatic activity in MDA-MB-453 and SUM185PE cells representing the luminal androgen receptor (LAR) subtype of TNBC [2]. The mechanism involves ATP synthase inhibition leading to mTORC1 signaling suppression. Leucinostatin D can be utilized as a molecular probe for LAR-subtype TNBC research, with the advantage of established total synthesis [3] enabling reliable material sourcing for extended mechanistic investigations.

Mitochondrial ATP Synthase Inhibition as a Positive Control in Respiration Assays

Given the class-level evidence that leucinostatins inhibit mitochondrial state 3 respiration and uncoupler-stimulated ATPase activity at 240 nM concentrations [4], Leucinostatin D can serve as an alternative ATP synthase inhibitor tool compound in mitochondrial function studies. The established binding site near venturicidin/oligomycin [4] positions this compound class as useful orthogonal controls for validating inhibitor specificity in oxidative phosphorylation research.

Peptide Natural Product Chemistry and SAR Campaigns

Leucinostatin D's relatively simple structure among leucinostatin congeners and its established total synthesis route via stepwise elongation [3] make it an attractive scaffold for structure-activity relationship (SAR) studies. Laboratories engaged in peptide antibiotic derivatization or seeking to explore the chemical space around the leucinostatin pharmacophore can access leucinostatin D through synthetic rather than fermentation-based sourcing, enabling reproducible analog generation and reducing biological variability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucinostatin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.